Conformational Landscape Differentiation: Ortho-Fluorine vs. Non-Fluorinated Phenethylamine Scaffold
High-resolution rotational spectroscopy combined with MP2/6-311++G(d,p) quantum chemical calculations demonstrates that ortho-fluorine substitution significantly alters the conformational energy landscape of the phenethylamine scaffold relative to the non-fluorinated prototype 2-phenylethanamine (PEA) [1]. The study identifies five distinct experimentally observed conformers for 2-(2-fluorophenyl)ethanamine (2FPEA) out of nine theoretically stable conformations, with relative abundances in the molecular beam estimated from spectral intensities [1]. These conformational changes directly impact molecular recognition at biological targets.
| Evidence Dimension | Conformational energy landscape and conformer population distribution |
|---|---|
| Target Compound Data | 5 conformers observed experimentally for 2-(2-fluorophenyl)ethanamine; 9 stable conformations identified theoretically |
| Comparator Or Baseline | Non-fluorinated 2-phenylethanamine (PEA) prototype |
| Quantified Difference | Significant changes in energy and structure of conformers; qualitative agreement between experimental and theoretical energies |
| Conditions | Molecular-beam Fourier-transform microwave spectroscopy; MP2/6-311++G(d,p) quantum chemical calculations |
Why This Matters
Conformational differences driven by ortho-fluorine substitution translate to altered receptor binding geometries, directly impacting lead optimization decisions in medicinal chemistry programs.
- [1] Melandri S, Merloni A, Maris A. Effects of Fluorine Substitution on the Shape of Neurotransmitters: The Rotational Spectrum of 2-(2-Fluorophenyl)Ethanamine. ChemPhysChem. 2012;13(15):3504-3509. View Source
